molecular formula C13H18ClNO3 B1486024 4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride CAS No. 2206824-67-9

4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1486024
CAS No.: 2206824-67-9
M. Wt: 271.74 g/mol
InChI Key: LYRBYPIDASLKAO-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride typically involves the reaction of 3-methylphenol with piperidine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different substituted piperidines.

Scientific Research Applications

4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes and leading to therapeutic effects.

Comparison with Similar Compounds

4-(3-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 3-(p-Methoxyphenyl)propionic acid: This compound has a similar phenolic structure but differs in its functional groups.

  • Phenoxy herbicides: These compounds share the phenoxy group but are used primarily in agriculture as herbicides.

  • Benzaldehyde, 3-(4-methoxyphenoxy)-: This compound has a benzaldehyde group attached to the phenoxy group, differing from the carboxylic acid functionality of this compound.

Properties

IUPAC Name

4-(3-methylphenoxy)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-10-3-2-4-11(9-10)17-13(12(15)16)5-7-14-8-6-13;/h2-4,9,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRBYPIDASLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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